6-Nitrobenzothiazole chemical structure and properties
6-Nitrobenzothiazole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of 6-nitrobenzothiazole. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Chemical Structure and Identification
6-Nitrobenzothiazole is an aromatic heterocyclic compound. Its structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, with a nitro group substituted at the 6th position.
| Identifier | Value |
| IUPAC Name | 6-nitro-1,3-benzothiazole[1] |
| CAS Number | 2942-06-5[1] |
| Molecular Formula | C₇H₄N₂O₂S[1] |
| Molecular Weight | 180.18 g/mol [1] |
| SMILES | O=N(=O)c1ccc2scnc2c1 |
| InChI | InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-6-7(3-5)12-4-8-6/h1-4H[1] |
| Synonyms | 6-nitrobenzo[d]thiazole |
Physicochemical Properties
6-Nitrobenzothiazole is a yellow crystalline solid at room temperature.[2] It is sparingly soluble in water but shows better solubility in various organic solvents.
| Property | Value |
| Appearance | Yellow solid[2] |
| Melting Point | 175-178 °C[2] |
| Solubility in Water | Very low solubility |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, and benzene[3] |
| Purity | Commercially available with ≥98% purity |
Spectral Data
The structural identification of 6-nitrobenzothiazole is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 6-nitrobenzothiazole would exhibit signals corresponding to the aromatic protons.
Note: Specific chemical shift values for 6-nitrobenzothiazole were not explicitly available in the search results. The following are predicted values based on the analysis of related structures.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~9.2 | s |
| H-4 | ~8.4 | d |
| H-5 | ~8.2 | dd |
| H-7 | ~9.0 | d |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1400 | C=C aromatic ring stretch |
| 1550-1490 | Asymmetric NO₂ stretch |
| 1350-1300 | Symmetric NO₂ stretch |
| ~1610 | C=N stretch (thiazole) |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| m/z | Assignment |
| 180 | [M]⁺ (Molecular ion) |
| 134 | [M-NO₂]⁺ |
Synthesis and Reactivity
6-Nitrobenzothiazole is a key synthetic intermediate. It is typically prepared by the nitration of a benzothiazole (B30560) precursor.
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole (B160904)
While a direct protocol for 6-nitrobenzothiazole was not detailed, the synthesis of its 2-amino derivative is well-documented and illustrates the key nitration step. This process involves the nitration of 2-aminobenzothiazole (B30445).
Materials:
-
2-Aminobenzothiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Aqueous Ammonia (B1221849)
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzothiazole (0.157 mol) in 36 mL of concentrated sulfuric acid, maintaining the temperature below 5°C with vigorous stirring.[4]
-
Add 19 mL of nitric acid dropwise to the solution, ensuring the temperature is maintained at 20°C.[4]
-
Stir the reaction mixture for 4-5 hours.[4]
-
Pour the mixture onto ice with continuous stirring.
-
Add aqueous ammonia until the solids turn slightly orange.[4]
-
Filter the solids, wash with water, and then dry.[4]
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[4]
This protocol can be adapted for the synthesis of 6-nitrobenzothiazole by using benzothiazole as the starting material.
Applications in Research and Drug Development
6-Nitrobenzothiazole itself is primarily used as a versatile intermediate in the synthesis of more complex molecules. Its derivatives have shown a wide range of biological activities and applications.
-
Antimicrobial Agents: Derivatives of 2-amino-6-nitrobenzothiazole have demonstrated potential in combating bacterial infections.[5]
-
Anticancer Research: The benzothiazole scaffold is a known pharmacophore in many anticancer drugs, and derivatives of 6-nitrobenzothiazole are being explored for their potential in oncology.
-
MAO Inhibitors: Certain hydrazone derivatives of 2-amino-6-nitrobenzothiazole have been identified as potent monoamine oxidase (MAO) inhibitors, which are targets for the treatment of neurodegenerative disorders.
-
Dye Production: 2-Amino-6-nitrobenzothiazole serves as a base in the production of azo and disperse dyes.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for 6-nitrobenzothiazole are not established, its importance lies in its role as a building block for bioactive compounds. The following diagram illustrates a general synthetic workflow for the utilization of 6-nitrobenzothiazole derivatives in the development of therapeutic agents.
References
- 1. 6-Nitrobenzothiazole | C7H4N2O2S | CID 76256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Nitrobenzothiazole CAS#: 2942-06-5 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
